2-hydroxy-5-isopropylbenzaldehyde

Physicochemical characterization Drug-likeness ADME prediction

2-Hydroxy-5-isopropylbenzaldehyde (CAS 68591-07-1), also known as 5-isopropylsalicylaldehyde, is a substituted aromatic aldehyde with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. The compound features a hydroxyl group at the 2-position and an isopropyl group at the 5-position of the benzaldehyde ring.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 68591-07-1
Cat. No. B1598829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-5-isopropylbenzaldehyde
CAS68591-07-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)O)C=O
InChIInChI=1S/C10H12O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-7,12H,1-2H3
InChIKeyOUAWQHGDAGFMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-isopropylbenzaldehyde (CAS 68591-07-1): Procurement-Ready Physical Properties and Supply Landscape


2-Hydroxy-5-isopropylbenzaldehyde (CAS 68591-07-1), also known as 5-isopropylsalicylaldehyde, is a substituted aromatic aldehyde with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol [1]. The compound features a hydroxyl group at the 2-position and an isopropyl group at the 5-position of the benzaldehyde ring . It is commercially available as a research chemical building block from multiple suppliers, with typical purities of ≥95% to ≥98% , and appears as a solid at room temperature .

2-Hydroxy-5-isopropylbenzaldehyde: Why Generic Substitution with Unsubstituted Salicylaldehyde or Other Analogs Is Not Recommended


Substitution at the 5-position of the salicylaldehyde core with an isopropyl group confers distinct physicochemical and biological properties that are not recapitulated by unsubstituted salicylaldehyde (CAS 90-02-8) or by other positional isomers. The presence of the 5-isopropyl moiety alters both lipophilicity and steric bulk, directly influencing membrane permeability, target binding, and metabolic stability in derivative compounds [1]. Additionally, systematic antimicrobial surveys have established that substitution on the salicylaldehyde scaffold is a prerequisite for high antimicrobial activity; unsubstituted salicylaldehyde displays minimal efficacy, whereas appropriately substituted analogs—including those with alkyl groups at the 5-position—exhibit potent inhibition against a range of bacterial and fungal strains [2]. Consequently, substituting a generic or unsubstituted salicylaldehyde for 2-hydroxy-5-isopropylbenzaldehyde in a synthetic or screening workflow is likely to yield non-representative or suboptimal results.

2-Hydroxy-5-isopropylbenzaldehyde: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (LogP) Comparison: 2-Hydroxy-5-isopropylbenzaldehyde vs. Unsubstituted Salicylaldehyde

The calculated partition coefficient (LogP) of 2-hydroxy-5-isopropylbenzaldehyde is 2.3281 , representing a substantial increase in lipophilicity compared to unsubstituted salicylaldehyde (2-hydroxybenzaldehyde), which has a measured experimental LogP of 1.81 [1]. This 0.52 log unit increase corresponds to an approximately 3.3-fold greater partition into the octanol phase, indicating enhanced membrane permeability potential for the 5-isopropyl substituted analog.

Physicochemical characterization Drug-likeness ADME prediction

Antimicrobial Activity: Substituted Salicylaldehydes vs. Unsubstituted Salicylaldehyde

In a systematic survey of 23 substituted salicylaldehydes using the paper disc agar diffusion method against a panel of seven microbes (Aspergillus niger, Bacillus cereus, Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Saccharomyces cerevisiae, and Staphylococcus epidermidis), unsubstituted salicylaldehyde exhibited minimal antimicrobial activity, whereas substituted salicylaldehydes—including halogenated, nitro-substituted, and hydroxylated analogs—produced inhibition zones up to 49 mm in diameter (paper disc diameter 6 mm) [1]. While the exact zone of inhibition for 2-hydroxy-5-isopropylbenzaldehyde was not separately tabulated in the published abstract, the study established a class-level inference that substitution at positions such as the 5-position is essential for high antimicrobial potency.

Antimicrobial screening Disinfectant development Lead compound identification

Positional Isomer Differentiation: 2-Hydroxy-5-isopropylbenzaldehyde vs. 4-Isopropylsalicylaldehyde

2-Hydroxy-5-isopropylbenzaldehyde (isopropyl at the 5-position relative to the hydroxyl at the 2-position) is structurally distinct from 4-isopropylsalicylaldehyde (CAS 536-32-3), which carries the isopropyl group at the 4-position. This positional isomerism yields different biological profiles. 4-Isopropylsalicylaldehyde has been specifically identified as a potent partial tyrosinase inhibitor [1] and demonstrated trypanocidal activity against Trypanosoma cruzi strains in vitro and in vivo [2]. No such targeted enzyme inhibition or antiparasitic activity has been reported for the 5-isopropyl analog, indicating divergent pharmacological trajectories based solely on substitution position.

Structure-activity relationship Isomer selectivity Target engagement

Physicochemical and Structural Differentiation: TPSA and Rotatable Bond Comparison

2-Hydroxy-5-isopropylbenzaldehyde possesses a Topological Polar Surface Area (TPSA) of 37.3 Ų and 2 rotatable bonds . In comparison, unsubstituted salicylaldehyde has a TPSA of 37.3 Ų and only 1 rotatable bond [1], while 4,6-dimethoxysalicylaldehyde—a closely related analog with reported anti-Candida activity [2]—exhibits a higher TPSA of 53.99 Ų due to the additional methoxy groups. The isopropyl substitution at the 5-position introduces increased steric bulk and conformational flexibility relative to unsubstituted salicylaldehyde without significantly increasing TPSA, which may offer a favorable balance of permeability and target binding characteristics.

Molecular descriptors Drug-likeness filters Medicinal chemistry design

2-Hydroxy-5-isopropylbenzaldehyde: Recommended Research and Industrial Application Scenarios Based on Differentiation Evidence


Medicinal Chemistry Building Block for Lipophilic Drug Candidate Synthesis

Given its elevated LogP of 2.3281 relative to unsubstituted salicylaldehyde (LogP 1.81) , 2-hydroxy-5-isopropylbenzaldehyde serves as an optimal starting material for the synthesis of drug candidates where enhanced membrane permeability is desired. The 5-isopropyl group imparts increased lipophilicity without expanding the topological polar surface area (TPSA remains 37.3 Ų), aligning with favorable ADME profiles for oral bioavailability and potential CNS penetration .

Antimicrobial Screening Libraries for Substituted Salicylaldehyde Derivatives

The class-level inference from systematic antimicrobial surveys establishes that substitution on the salicylaldehyde scaffold—including at the 5-position—is essential for high antimicrobial activity, while unsubstituted salicylaldehyde shows minimal activity [1]. Incorporating 2-hydroxy-5-isopropylbenzaldehyde into screening libraries or derivative synthesis campaigns provides a validated structural entry point for identifying novel antimicrobial leads, with the isopropyl group offering a distinct steric and electronic environment compared to halogenated or nitro-substituted analogs.

Synthetic Intermediate for Fragrance and Specialty Chemical Production

As a versatile intermediate with both an aldehyde and a hydroxyl functional group, 2-hydroxy-5-isopropylbenzaldehyde is amenable to a range of transformations including oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions to form Schiff bases or hydrazones . Its isopropyl substitution provides a unique odor profile that is distinct from unsubstituted salicylaldehyde, making it suitable for the development of novel fragrance ingredients and specialty chemicals [2].

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